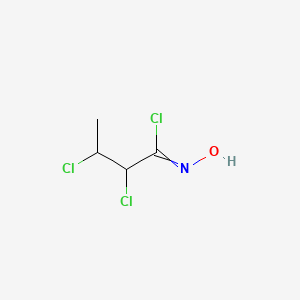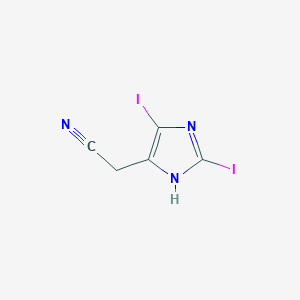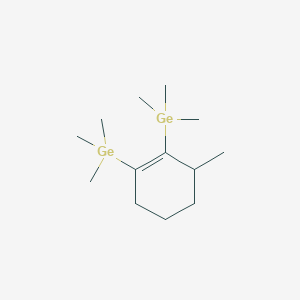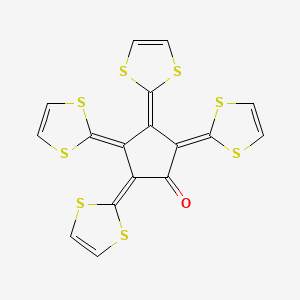
2,3-Dichloro-N-hydroxybutanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-N-hydroxybutanimidoyl chloride is an organic compound with the molecular formula C₄H₆Cl₃NO It is characterized by the presence of two chlorine atoms, a hydroxyl group, and an imidoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-hydroxybutanimidoyl chloride typically involves the chlorination of N-hydroxybutanimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 3 positions. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-N-hydroxybutanimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,3-Dichloro-N-hydroxybutanimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-N-hydroxybutanimidoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-N-hydroxybutanamide
- 2,3-Dichloro-N-hydroxybutanone
- 2,3-Dichloro-N-hydroxybutanoic acid
Uniqueness
2,3-Dichloro-N-hydroxybutanimidoyl chloride is unique due to its specific functional groups and reactivity
Propriétés
Numéro CAS |
112998-02-4 |
|---|---|
Formule moléculaire |
C4H6Cl3NO |
Poids moléculaire |
190.45 g/mol |
Nom IUPAC |
2,3-dichloro-N-hydroxybutanimidoyl chloride |
InChI |
InChI=1S/C4H6Cl3NO/c1-2(5)3(6)4(7)8-9/h2-3,9H,1H3 |
Clé InChI |
LFQPTTRIJBUJAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=NO)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)

![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)






![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

